5-Bromo-N-(carboxymethyl)anthranilic acid
Overview
Description
5-Bromo-N-(carboxymethyl)anthranilic acid is a versatile chemical compound with the molecular formula C9H8BrNO4 and a molecular weight of 274.07 g/mol . This compound is characterized by the presence of a bromine atom at the fifth position of the anthranilic acid moiety and a carboxymethyl group attached to the nitrogen atom . Its unique structure allows it to participate in various chemical reactions and makes it useful in scientific research and industrial applications .
Scientific Research Applications
5-Bromo-N-(carboxymethyl)anthranilic acid has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is investigated for its potential therapeutic applications, including as a precursor for the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
Preparation Methods
The synthesis of 5-Bromo-N-(carboxymethyl)anthranilic acid typically involves the reaction of chloroacetic acid with 2-Amino-5-bromobenzoic acid . The reaction conditions include the use of a suitable solvent, such as water or ethanol, and a base, such as sodium hydroxide, to facilitate the reaction . The reaction mixture is heated to a specific temperature, usually around 80-100°C, for several hours to ensure complete conversion of the starting materials to the desired product . After the reaction is complete, the product is isolated by filtration, washed with water, and dried under vacuum .
Chemical Reactions Analysis
5-Bromo-N-(carboxymethyl)anthranilic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the fifth position can be substituted with other functional groups using reagents such as sodium iodide or potassium fluoride.
Condensation Reactions: The carboxylic acid groups on both the anthranilic acid and carboxymethyl moieties allow the compound to participate in condensation reactions with other molecules.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to form various derivatives.
Mechanism of Action
The mechanism of action of 5-Bromo-N-(carboxymethyl)anthranilic acid involves its interaction with specific molecular targets and pathways . The bromine atom and carboxymethyl group play crucial roles in its reactivity and binding affinity . The compound can form stable complexes with proteins and enzymes, affecting their activity and function . Additionally, it can participate in redox reactions, influencing cellular processes and signaling pathways .
Comparison with Similar Compounds
5-Bromo-N-(carboxymethyl)anthranilic acid can be compared with other similar compounds, such as:
2-Amino-5-bromobenzoic acid: This compound lacks the carboxymethyl group, making it less versatile in chemical reactions.
2-Amino-4-chlorobenzoic acid: The presence of a chlorine atom instead of a bromine atom results in different reactivity and properties.
N-(2-Carboxyphenyl)glycine: This compound lacks the bromine atom, affecting its binding affinity and reactivity.
The unique combination of a bromine atom and a carboxymethyl group in this compound makes it distinct from these similar compounds and enhances its utility in various applications .
Properties
IUPAC Name |
5-bromo-2-(carboxymethylamino)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO4/c10-5-1-2-7(11-4-8(12)13)6(3-5)9(14)15/h1-3,11H,4H2,(H,12,13)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGTZRRAYYJFRDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(=O)O)NCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70186007 | |
Record name | N-(4-Bromo-2-carboxyphenyl)glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70186007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32253-75-1 | |
Record name | 5-Bromo-N-(carboxymethyl)anthranilic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=32253-75-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(4-Bromo-2-carboxyphenyl)glycine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032253751 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 32253-75-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21416 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(4-Bromo-2-carboxyphenyl)glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70186007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(4-bromo-2-carboxyphenyl)glycine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.324 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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